molecular formula C13H14N2O4 B1406332 1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole CAS No. 1424857-13-5

1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

Cat. No. B1406332
M. Wt: 262.26 g/mol
InChI Key: VFPHAOCXVGXZQH-UHFFFAOYSA-N
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Description

The compound “1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole” seems to be a derivative of the compound "2,4,5-Trimethoxybenzoyl chloride" . The latter is a chemical compound with the molecular weight of 230.65 .


Synthesis Analysis

While specific synthesis methods for “1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole” were not found, there are synthesis methods available for related compounds. For instance, a study discusses the synthesis of trimethoxy-benzamides designed as anti-prion derivatives .

Scientific Research Applications

  • Scientific Field: Organic Chemistry
    • Application : The compound is used in the synthesis of 2,4,5-tri-substituted and 1,2,4,5-tetra-substituted imidazoles .
    • Method of Application : An efficient, one-pot method for preparation of tri and tetra-substituted imidazoles by condensation of benzil, aldehydes, and ammonium acetate or primary amine in the presence of a catalytic amount of citric acid or poly (4-vinylpyridinium tribromide) (P.V.P.Br 3) under solvent-free conditions is reported .
    • Results : The remarkable advantages of this method are the inexpensive green catalyst, mild reaction conditions, simple procedures, and excellent yields of products .

    Scientific Field: Medicinal Chemistry

    • Application : The compound is used in the synthesis of 6,7-dimethoxy-1-methylene-2-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline .
    • Method of Application : The specific synthesis method is not provided, but it’s likely to involve standard organic chemistry techniques .
    • Results : This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

    Scientific Field: Organic Chemistry

    • Application : The compound is used in the synthesis of 2,4,5-Trimethoxybenzoyl chloride .
    • Method of Application : The specific synthesis method is not provided, but it’s likely to involve standard organic chemistry techniques .
    • Results : This compound is provided to researchers for various applications .

    Scientific Field: Pharmacology

    • Application : A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and evaluated for antihypertensive and local anesthetic activity .
    • Method of Application : One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis .
    • Results : The compound exhibited hypotensive activity following intravenous administration .

    Scientific Field: Organic Chemistry

    • Application : The compound is used in the synthesis of 2-(3,4,5-Trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline .
    • Method of Application : The specific synthesis method is not provided, but it’s likely to involve standard organic chemistry techniques .
    • Results : This compound is provided to early discovery researchers as part of a collection of unique chemicals .

    Scientific Field: Organic Chemistry

    • Application : The compound is used in the synthesis of 6,7-dimethoxy-1-methylene-2-(2,4,5-trimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline .
    • Method of Application : The specific synthesis method is not provided, but it’s likely to involve standard organic chemistry techniques .
    • Results : This compound is provided to early discovery researchers as part of a collection of unique chemicals .

properties

IUPAC Name

imidazol-1-yl-(2,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-17-10-7-12(19-3)11(18-2)6-9(10)13(16)15-5-4-14-8-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPHAOCXVGXZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)N2C=CN=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218237
Record name Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4,5-Trimethoxybenzoyl)-1H-imidazole

CAS RN

1424857-13-5
Record name Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1424857-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 1H-imidazol-1-yl(2,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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